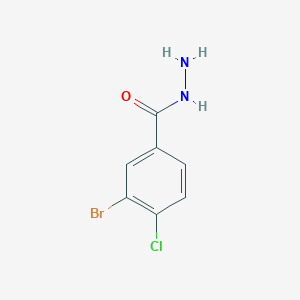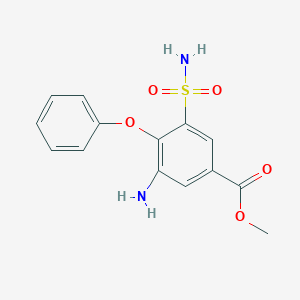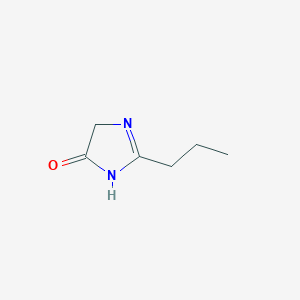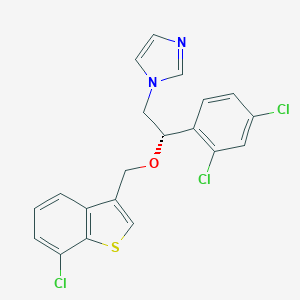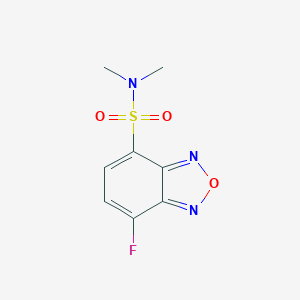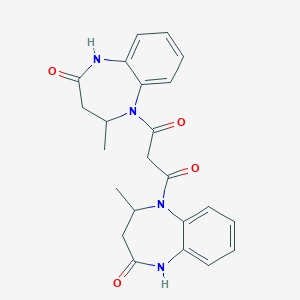
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one), also known as DMCM, is a synthetic compound that belongs to the benzodiazepine class of drugs. It has been widely used in scientific research as a tool to investigate the role of the GABA-A receptor in the central nervous system.
Mecanismo De Acción
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) binds to the benzodiazepine site of the GABA-A receptor with high affinity, which enhances the binding of GABA to the receptor and increases the influx of chloride ions into the neuron. This results in an increase in the inhibitory tone of the neuron, leading to a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the latency to onset of seizures and decrease the duration of seizures. In addition, 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have a positive effect on learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) in lab experiments is its high affinity for the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for investigating the role of the receptor in the central nervous system. However, one limitation is that 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) is a synthetic compound and may not accurately reflect the effects of endogenous benzodiazepines on the GABA-A receptor.
Direcciones Futuras
There are many future directions for the use of 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) in scientific research. One direction is to investigate the effects of 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) on different subtypes of the GABA-A receptor and their associated functions. Another direction is to investigate the effects of 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems. Finally, the development of more specific and selective benzodiazepine ligands may provide new insights into the role of the GABA-A receptor in the central nervous system.
Métodos De Síntesis
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) can be synthesized through a multistep process starting from 4-methyl-2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amino group is then reacted with ethyl acetoacetate to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized with phosgene to give 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one).
Aplicaciones Científicas De Investigación
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been widely used in scientific research as a tool to investigate the role of the GABA-A receptor in the central nervous system. GABA-A receptors are the primary target of benzodiazepines, and 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to bind to the benzodiazepine site of the GABA-A receptor with high affinity. 5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been used to investigate the effects of benzodiazepines on GABA-A receptor function, including the modulation of chloride ion influx, the enhancement of GABA-mediated inhibition, and the regulation of receptor trafficking.
Propiedades
Número CAS |
144400-96-4 |
|---|---|
Nombre del producto |
5,5'-(1,3-Dioxo-1,3-propanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) |
Fórmula molecular |
C23H24N4O4 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1,3-bis(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)propane-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c1-14-11-20(28)24-16-7-3-5-9-18(16)26(14)22(30)13-23(31)27-15(2)12-21(29)25-17-8-4-6-10-19(17)27/h3-10,14-15H,11-13H2,1-2H3,(H,24,28)(H,25,29) |
Clave InChI |
WFNOUKDAZDWWSU-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
SMILES canónico |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)CC(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
Sinónimos |
1,3-bis(3-methyl-5-oxo-2,6-diazabicyclo[5.4.0]undeca-7,9,11-trien-2-yl )propane-1,3-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



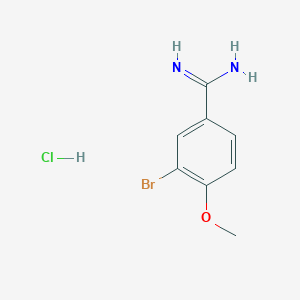
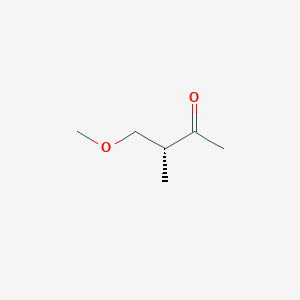
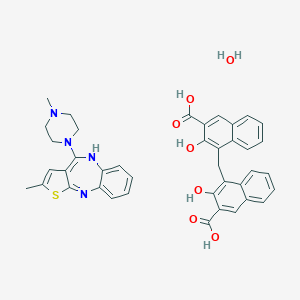
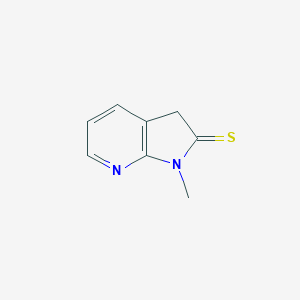
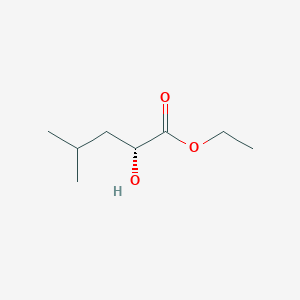
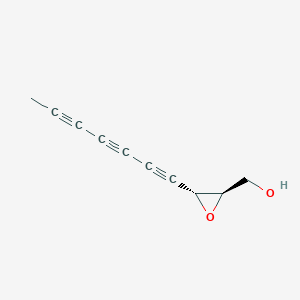
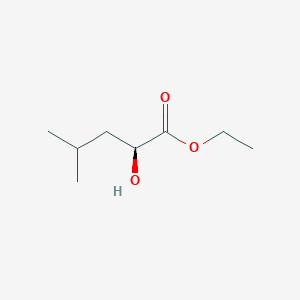
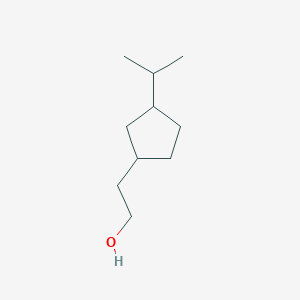
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
